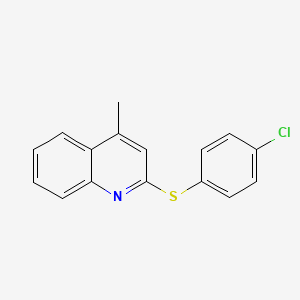

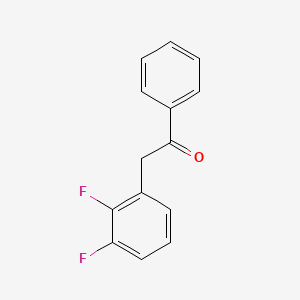

![molecular formula C15H14ClNOS B2552426 2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 197513-16-9](/img/structure/B2552426.png)

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

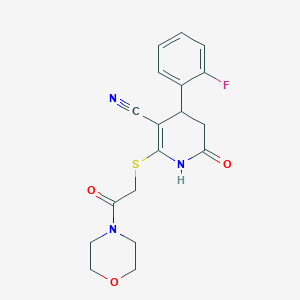

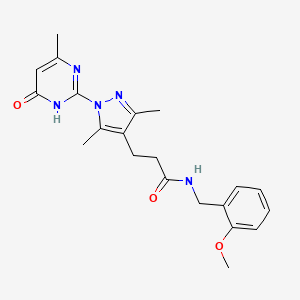

The compound "2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide" is a derivative of acetamide with potential pharmacological properties. It is structurally related to various other acetamide derivatives that have been synthesized and studied for their biological activities, such as antibacterial, antiviral, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from a precursor like 4-chlorophenoxyacetic acid, which undergoes esterification, hydrazinolysis, and ring closure reactions to form an oxadiazole moiety. Subsequent substitution reactions introduce various N-substituted groups to yield the final compounds . The synthesis process is confirmed by spectral analysis data, including IR, 1H-NMR, and EI-MS .

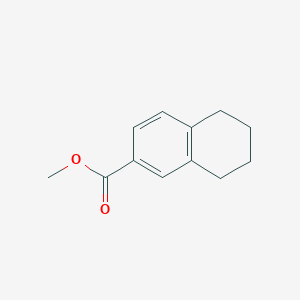

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, revealing intramolecular hydrogen bonding and non-planar conformations between aromatic rings . The conformational preferences and stability of these molecules have been further studied using quantum chemical calculations .

Chemical Reactions Analysis

The synthesized acetamide derivatives undergo various chemical reactions, including intermolecular hydrogen bonding, which is crucial for their biological activity. The nature of substituents on the aromatic rings influences the reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

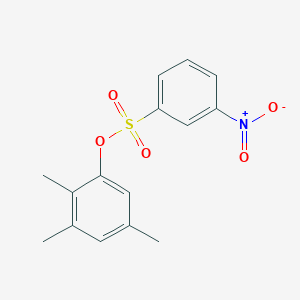

The physical and chemical properties of acetamide derivatives are characterized by spectroscopic methods, and their biological activities are assessed through in vitro screening. Compounds with specific substituents exhibit significant antibacterial activity and moderate enzyme inhibition. The electronic properties and intermolecular interactions within the crystal structures are analyzed using techniques like NBO analysis and Hirshfeld surface analysis .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

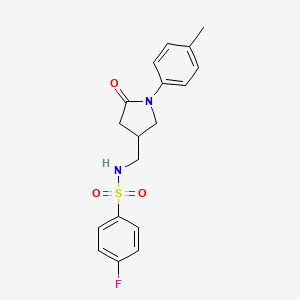

Conformational Studies : Research has investigated the conformations of related compounds, such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides, through dipole moment methods and quantum chemical calculations. These studies provide insights into the preferred conformations and the impact of different substituents on molecular structure (E. Ishmaeva et al., 2015).

Vibrational Spectroscopy : The vibrational spectroscopic signatures of similar molecules have been characterized to obtain their vibrational signatures via Raman and Fourier transform infrared spectroscopy. This analysis helps in understanding the effect of rehybridization and hyperconjugation on these molecules (S. J. Jenepha Mary et al., 2022).

Pharmacological Potential

Antimicrobial and Antifungal Studies : The synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives have been conducted, highlighting the potential antimicrobial activity of these compounds against various bacterial and fungal strains (M. Lahtinen et al., 2014).

Pharmacological Evaluation of Oxadiazole Derivatives : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial potential. Certain derivatives exhibited significant activity against various bacterial strains, suggesting their potential as novel antibacterial agents (S. Z. Siddiqui et al., 2014).

Synthesis and CNS Depressant Activity : Research into the synthesis and CNS depressant activity of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide indicates the potential of these compounds in modulating central nervous system activity (S. Bhattacharjee et al., 2011).

Cytotoxic Activity : Novel sulfonamide derivatives have been synthesized and screened for their cytotoxic activity against cancer cell lines, revealing some compounds with potent anticancer properties (M. Ghorab et al., 2015).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNOS/c1-11-2-6-13(7-3-11)17-15(18)10-19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAVCRCVVYCCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2552345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552346.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)